molecular formula C15H19N3O4S B2958785 2-methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105234-74-9

2-methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2958785
CAS RN: 1105234-74-9
M. Wt: 337.39
InChI Key: OWUKZMZPLCJXDL-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, also known as compound A, is a novel small molecule that has been synthesized and evaluated for its potential use in scientific research. This compound has shown promise as a tool for studying the mechanisms of various biological processes, including inflammation, cancer, and neurodegenerative diseases.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are vital for Type II photosensitizers used in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Rathish et al. (2012) synthesized a series of novel pyridazinone derivatives with a benzenesulfonamide moiety. Among these, one compound exhibited remarkable activity against several human cancer cell lines, including leukemia and non-small cell lung cancer. This suggests potential applications in developing new anticancer agents (Rathish et al., 2012).

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed with heterocyclic compounds. These synthesized compounds showed potent antimicrobial activity against various bacteria and fungi, highlighting their potential in addressing microbial resistance (Sarvaiya, Gulati, & Patel, 2019).

Carbonic Anhydrase Inhibition

Gul et al. (2016) reported on the synthesis and carbonic anhydrase inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides. The compounds showed potent inhibition against human carbonic anhydrase I and II, suggesting potential applications in managing conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

properties

IUPAC Name

2-methoxy-4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-12-6-7-14(13(11-12)22-2)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKZMZPLCJXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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